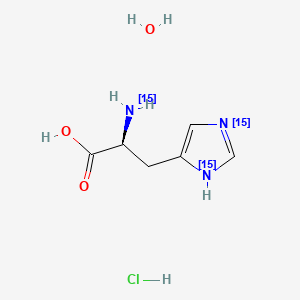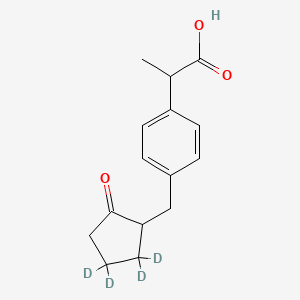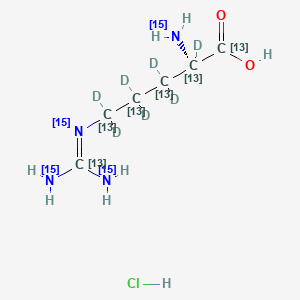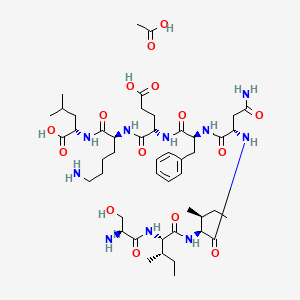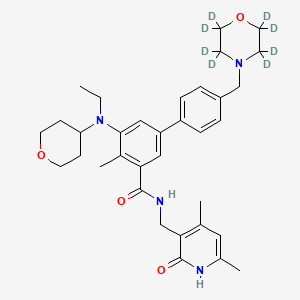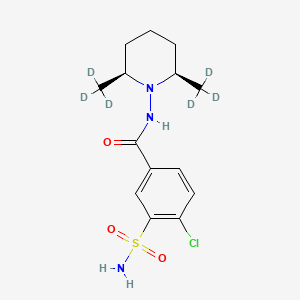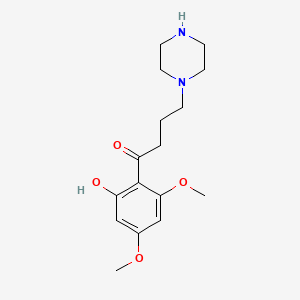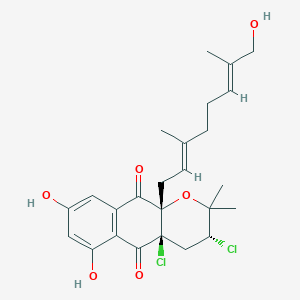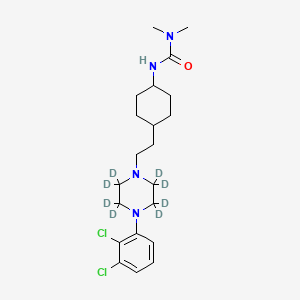
Cariprazine D8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cariprazine D8 is a deuterated form of Cariprazine, an atypical antipsychotic agent. Cariprazine is primarily used for the treatment of schizophrenia and bipolar disorder. It functions as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, while also acting as an antagonist at serotonin 5-HT2A receptors . The deuterated form, this compound, is chemically similar but contains deuterium atoms, which can influence its pharmacokinetic properties.
准备方法
The synthesis of Cariprazine involves several key steps:
Condensation Reaction: 4-(2-hydroxyethyl)cyclohexanone reacts with 1-(2,3-dichlorophenyl)piperazine to produce an intermediate compound.
Reducing Ammonolysis: The intermediate undergoes a reducing ammonolysis reaction to form trans-4-[2-[4-(2,3-dichlorophenyl)piperazine)-1-yl]ethyl]cyclohexylamine.
Acylation Reaction: This intermediate is then acylated with N,N-dimethylmethylcarbamoyl chloride to produce Cariprazine.
For industrial production, the process is optimized for scalability and cost-effectiveness. The pharmaceutical composition often involves creating solid particles of Cariprazine pamoate, which are then suspended in an aqueous solution for administration .
化学反应分析
Cariprazine undergoes several types of chemical reactions:
Oxidation: Cariprazine can be oxidized under specific conditions, leading to the formation of various metabolites.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: Cariprazine can participate in substitution reactions, where functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Cariprazine D8 has a wide range of scientific research applications:
Chemistry: It is used in studies to understand the effects of deuterium substitution on the pharmacokinetics and pharmacodynamics of Cariprazine.
Biology: Researchers use this compound to study its interactions with biological systems, particularly its binding affinity to dopamine and serotonin receptors.
Medicine: This compound is investigated for its potential therapeutic effects in treating psychiatric disorders like schizophrenia and bipolar disorder
作用机制
Cariprazine D8 exerts its effects primarily through its action on dopamine and serotonin receptors. It functions as a partial agonist at dopamine D2 and D3 receptors, which helps in modulating dopamine levels in the brain. This action is crucial for controlling symptoms of schizophrenia and bipolar disorder . Additionally, this compound acts as an antagonist at serotonin 5-HT2A receptors, which contributes to its antipsychotic effects .
相似化合物的比较
Cariprazine D8 is compared with other atypical antipsychotics like aripiprazole and brexpiprazole. While all these compounds act on dopamine and serotonin receptors, this compound has a higher affinity for D3 receptors, which may offer advantages in treating negative and cognitive symptoms of schizophrenia . Other similar compounds include:
Aripiprazole: Another partial agonist at dopamine D2 receptors but with different receptor binding profiles.
Brexpiprazole: Similar to Cariprazine but with distinct pharmacological properties and receptor affinities.
This compound’s unique receptor binding profile and deuterium substitution make it a promising candidate for further research and therapeutic applications.
属性
分子式 |
C21H32Cl2N4O |
|---|---|
分子量 |
435.5 g/mol |
IUPAC 名称 |
1,1-dimethyl-3-[4-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]urea |
InChI |
InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)/i12D2,13D2,14D2,15D2 |
InChI 键 |
KPWSJANDNDDRMB-DHNBGMNGSA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1CCC2CCC(CC2)NC(=O)N(C)C)([2H])[2H])([2H])[2H])C3=C(C(=CC=C3)Cl)Cl)([2H])[2H])[2H] |
规范 SMILES |
CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


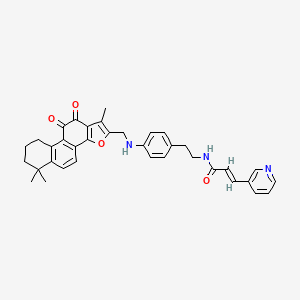
![4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide](/img/structure/B12418138.png)
![5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12418153.png)
